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molecular formula C12H9ClN2O B8429070 2-Benzoyl-3-amino-6-chloropyridine

2-Benzoyl-3-amino-6-chloropyridine

Cat. No. B8429070
M. Wt: 232.66 g/mol
InChI Key: FLLHSTYHJMDTDD-UHFFFAOYSA-N
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Patent
US04012397

Procedure details

43 grams of 2-benzoyl-3-amino-6-chloropyridine were dissolved in 100 ml of dioxane, then 16 ml of pyridine and finally with stirring 18 ml of propionyl chloride were added. The mixture was stirred for 2 hours, then water was added until crystallization began. The material which precipitated was recrystallized from methanol/water. Yield 48 grams; M.P. 40° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[C:14]([NH2:15])=[CH:13][CH:12]=[C:11]([Cl:16])[N:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.C([Cl:27])(=O)CC.O>O1CCOCC1>[Cl:27][C:7]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:1]([C:9]1[C:14]([NH2:15])=[CH:13][CH:12]=[C:11]([Cl:16])[N:10]=1)=[O:8]

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=NC(=CC=C1N)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
18 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The material which precipitated
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol/water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)C2=NC(=CC=C2N)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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